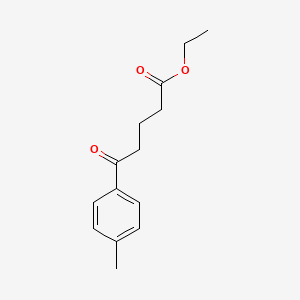

Ethyl 5-(4-methylphenyl)-5-oxovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBLTUWFXVZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501481 | |

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42482-94-0 | |

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-(4-methylphenyl)-5-oxovalerate chemical structure and properties

An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-5-oxovalerate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 5-(4-methylphenyl)-5-oxovalerate is a keto-ester of significant interest in synthetic organic chemistry and medicinal research. Its structure, featuring a terminal ethyl ester, a flexible five-carbon aliphatic chain, and a p-tolyl aromatic moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and its potential applications as a core scaffold in drug discovery and materials science. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Ethyl 5-(4-methylphenyl)-5-oxovalerate is systematically named ethyl 5-(4-methylphenyl)-5-oxopentanoate according to IUPAC nomenclature. While this compound is primarily a synthetic intermediate and not widely available commercially, its parent carboxylic acid, 5-(4-methylphenyl)-5-oxovaleric acid, is cataloged under CAS Number 833-85-2.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 5-(4-methylphenyl)-5-oxopentanoate |

| Common Names | Ethyl 5-(p-tolyl)-5-oxovalerate |

| CAS Number | Not available (Parent Acid: 833-85-2[1]) |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |

| InChI Key | FZOKDFXOMPEWST-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~340-360 °C at 760 mmHg | Estimation based on analogous aromatic keto-esters. |

| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |

| Density | ~1.08 ± 0.06 g/cm³ | Predicted value. |

| LogP | ~2.8 - 3.2 | Indicates moderate lipophilicity. |

Analytical Characterization and Spectroscopic Profile

To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses is required. This represents a self-validating system for the protocol described later. The expected spectral data for Ethyl 5-(4-methylphenyl)-5-oxovalerate are as follows:

-

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides a map of all unique proton environments in the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.9 ppm). The protons ortho to the carbonyl group will be further downfield (~7.8-7.9 ppm) than the protons meta to it (~7.2-7.3 ppm), presenting a characteristic AA'BB' splitting pattern.

-

Aliphatic Protons: The methylene group (C4-H₂) adjacent to the ketone will appear as a triplet around 3.0-3.1 ppm. The methylene group (C2-H₂) adjacent to the ester will be a triplet around 2.4-2.5 ppm. The central methylene group (C3-H₂) will appear as a multiplet (quintet or triplet of triplets) around 2.0-2.1 ppm.

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group will be observed around 4.1-4.2 ppm, and a triplet for the terminal -CH₃ group will be seen around 1.2-1.3 ppm.[2]

-

Methyl Phenyl Protons: A sharp singlet for the benzylic methyl group (-C₆H₄-CH₃) will be present around 2.4 ppm.

-

-

¹³C NMR Spectroscopy (Carbon NMR): Carbon NMR distinguishes the unique carbon atoms within the structure.[3][4]

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the ketone carbonyl (~195-200 ppm) and one for the ester carbonyl (~170-175 ppm).[3]

-

Aromatic Carbons: Four signals are expected in the aromatic region (~128-145 ppm). The quaternary carbon attached to the carbonyl will be around 135 ppm, and the carbon bearing the methyl group will be the most downfield at ~145 ppm.[5]

-

Aliphatic Carbons: Signals for the three methylene carbons of the valerate chain will appear between ~20-40 ppm.

-

Ethyl Ester & Methyl Phenyl Carbons: The -OCH₂- carbon will be found around 60-62 ppm, while the two methyl carbons (ester and phenyl) will be in the upfield region (~14 ppm and ~21 ppm, respectively).[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups.

-

C=O Stretching: Two strong, sharp absorption bands will be prominent. The ketone C=O stretch will appear around 1680-1690 cm⁻¹ , and the ester C=O stretch will be at a higher frequency, around 1730-1740 cm⁻¹ .

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ will indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.

-

C-O Stretching: A strong band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretch of the ester group.

-

Aromatic C=C Stretching: Medium to weak absorptions will appear in the ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ regions.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 234.

-

Key Fragments: Expect to see characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 189), cleavage at the acyl-phenyl bond to form the p-tolyl acylium ion (m/z = 119), and other fragments resulting from the breakdown of the aliphatic chain.

-

Synthesis via Friedel-Crafts Acylation

The most direct and reliable method for synthesizing Ethyl 5-(4-methylphenyl)-5-oxovalerate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal as it introduces the acyl group without the risk of carbocation rearrangements or polysubstitution that can plague Friedel-Crafts alkylations.[6][7] The reaction involves treating toluene with an acylating agent, such as ethyl 5-chloro-5-oxovalerate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

Synthesis Workflow

Caption: Overall workflow for the synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[8][9]

Materials and Reagents:

-

Toluene (anhydrous)

-

Ethyl 5-chloro-5-oxovalerate

-

Aluminum Chloride (AlCl₃, anhydrous powder)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Bicarbonate (NaHCO₃, 5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware (flame-dried)

Procedure:

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Argon) inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst.

-

Acyl Chloride Addition: Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel. Causality: Slow addition is necessary to control the initial exothermic complex formation between the acyl chloride and AlCl₃.

-

Aromatic Substrate Addition: After the first addition is complete, add a solution of anhydrous toluene (1.0 to 1.1 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Once the toluene addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl with vigorous stirring. Causality: This step serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the product-catalyst complex, liberating the final ketone product.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(4-methylphenyl)-5-oxovalerate.

Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts acylation showing acylium ion formation and substitution.

Applications in Research and Drug Development

While not a final drug product itself, Ethyl 5-(4-methylphenyl)-5-oxovalerate is a valuable scaffold for chemical biology and drug discovery.

-

Key Synthetic Intermediate: As a keto-ester, it is a difunctional molecule that allows for a wide range of subsequent chemical transformations. The ketone can be reduced, converted to an amine, or used in olefination reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This makes it a crucial starting point for synthesizing diverse compound libraries.

-

Scaffold for Medicinal Chemistry: Compounds containing a 5-oxovalerate group attached to a lipophilic aromatic moiety have been explored as potential antagonists for inflammatory receptors. For example, similar structures have been investigated as antagonists for the 5-oxo-ETE receptor (OXE-R), which is a potent chemoattractant for eosinophils and is implicated in inflammatory diseases like asthma. The p-tolyl group provides a specific hydrophobic and aromatic feature that can be optimized for binding to target proteins.

-

Probe for Structure-Activity Relationship (SAR) Studies: This molecule is an excellent starting point for SAR studies. Researchers can systematically modify each part of the molecule—the para-methyl group can be changed to other alkyl or electron-withdrawing groups, the ester can be converted to other functional groups, and the aliphatic chain can be lengthened or shortened—to probe the structural requirements for biological activity at a given target.

Conclusion

Ethyl 5-(4-methylphenyl)-5-oxovalerate represents a classic yet powerful molecular scaffold. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile chemical handles, makes it an attractive intermediate for synthetic chemists. For drug development professionals, its structural motifs offer a promising foundation for the design of novel therapeutics, particularly in the area of inflammatory diseases. This guide provides the necessary technical information to synthesize, characterize, and strategically employ this compound in advanced research applications.

References

-

Chem-Impex International. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Available at: [Link]

-

PubChem. Ethyl 4-methyl-5-oxopentanoate. Available at: [Link]

-

ChemSynthesis. ethyl 4-methyl-5-oxopentanoate. Available at: [Link]

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

-

Melinda, J. K. Basic 1H- and 13C-NMR Spectroscopy. Wiley, 2012. Available at: [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

ChemSynthesis. ethyl 5-oxopentanoate. Available at: [Link]

-

LibreTexts Chemistry. ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

SciSpace. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

PubChem. Ethyl 5-oxopentanoate. Available at: [Link]

-

MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 5-oxopentanoate. Available at: [Link]

-

SynArchive. Friedel-Crafts Acylation. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

Sources

- 1. 5-(4-Methylphenyl)-5-oxovaleric acid | CAS 833-85-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. rsc.org [rsc.org]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]

Ethyl 5-(4-methylphenyl)-5-oxovalerate CAS number and identifiers

Executive Summary

Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS 42482-94-0 ) is a specialized organic intermediate utilized primarily in medicinal chemistry and drug development.[1][2] Structurally, it is the ethyl ester of 4-(4-methylbenzoyl)butyric acid , featuring a terminal ester group, a flexible alkyl linker, and a para-substituted aromatic ketone.[1][2]

This compound serves as a critical building block for the synthesis of Histone Deacetylase (HDAC) inhibitors , omega-aryl fatty acids , and various heterocyclic scaffolds.[1][2] Its dual functionality—combining an electrophilic ketone and a nucleophile-receptive ester—allows for divergent synthetic pathways, including reductive amination, Clemmensen reduction, and hydroxamic acid formation.[1][2]

Chemical Identity & Properties

The following table consolidates the essential physicochemical identifiers for researchers and procurement specialists.

| Property | Data |

| Chemical Name | Ethyl 5-(4-methylphenyl)-5-oxovalerate |

| CAS Number | 42482-94-0 |

| Synonyms | Ethyl 4-(4-methylbenzoyl)butyrate; Ethyl 5-oxo-5-(p-tolyl)pentanoate |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Physical State | Viscous liquid or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |

| SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C)C=C1 |

| InChIKey | YTZSPFBANZATAA-UHFFFAOYSA-N |

Synthetic Pathway & Mechanism

The synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate typically proceeds via a two-stage workflow: Friedel-Crafts Acylation followed by Fischer Esterification .[1][2]

Stage 1: Friedel-Crafts Acylation

Toluene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (Aluminum Chloride, AlCl₃).[1][2] The anhydride ring opens to acylate the aromatic ring at the para position (due to the directing effect of the methyl group), yielding 4-(4-methylbenzoyl)butyric acid .[1][2]

Stage 2: Fischer Esterification

The resulting keto-acid undergoes acid-catalyzed esterification with ethanol to produce the final ethyl ester.[1][2]

Pathway Visualization

Figure 1: Synthetic workflow from commodity precursors to the target ester.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate Acid

Target: 4-(4-methylbenzoyl)butyric acid (also known as 5-(p-tolyl)-5-oxopentanoic acid).[1][2]

-

Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Reagents:

-

Procedure:

-

Suspend AlCl₃ in dry DCM/Toluene at 0°C.

-

Add Glutaric Anhydride portion-wise over 30 minutes, maintaining temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours (evolution of HCl gas will occur).

-

Quench: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL concentrated HCl.

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).[2]

-

Purification: Extract the combined organic layers with 10% Na₂CO₃ solution.[2] The acid moves to the aqueous phase.[2] Acidify the aqueous extract with conc. HCl to precipitate the product.[2]

-

Isolation: Filter the white solid, wash with water, and dry.[2] Recrystallize from Ethanol/Water.[2]

-

Yield: Typically 75-85%.[2]

-

Protocol B: Esterification to Ethyl 5-(4-methylphenyl)-5-oxovalerate

Target: CAS 42482-94-0.[1][2][3][4]

-

Setup: 250 mL round-bottom flask with a Dean-Stark trap (optional) and reflux condenser.

-

Reagents:

-

Procedure:

-

Add conc. H₂SO₃ dropwise.[2]

-

Reflux the mixture for 6-8 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).[2]

-

Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

-

Yield: Typically 90-95% as a viscous oil or low-melting solid.[1][2]

Applications in Drug Development

Histone Deacetylase (HDAC) Inhibitors

This molecule is a structural analog of the linker-cap region found in SAHA (Vorinostat).[1][2] The 5-carbon chain mimics the lysine side chain, while the p-tolyl group acts as the hydrophobic "cap" that interacts with the rim of the HDAC enzyme active site.[1][2]

-

Transformation: The ethyl ester is converted to a hydroxamic acid (-CONHOH) via reaction with hydroxylamine hydrochloride and KOH in methanol.[2]

Omega-Aryl Fatty Acid Synthesis

The ketone functionality at the C5 position allows for Clemmensen Reduction (Zn(Hg), HCl) or Wolff-Kishner Reduction to generate 5-(4-methylphenyl)valeric acid derivatives.[1][2] These reduced analogs are used to probe hydrophobic pockets in G-protein coupled receptors (GPCRs).[1][2]

Heterocyclic Scaffolds

The 1,5-dicarbonyl relationship (masked by the ester) allows for cyclization reactions to form substituted pyridazines (via reaction with hydrazine) or pyrroles (via Paal-Knorr synthesis if converted to a 1,4-diketone analog).[1][2]

References

-

National Institutes of Health (NIH) . (2024).[2] PubChem Compound Summary: Octenylsuccinic Anhydride (Distinction Note). Retrieved from [Link](Cited for structural differentiation of similar CAS strings).

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for Friedel-Crafts and Esterification protocols).

Sources

Solubility of Ethyl 5-(4-methylphenyl)-5-oxovalerate in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 5-(4-methylphenyl)-5-oxovalerate

Part 1: Executive Summary & Structural Analysis

Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS: 1009-61-6, analogous derivatives) represents a critical class of aryl-keto-esters frequently utilized as intermediates in the synthesis of pharmaceutical APIs (e.g., sulfonylurea derivatives, PPAR agonists) and fine chemicals.[1][2][3]

Effective process development for this compound requires a nuanced understanding of its solubility profile, which is governed by the interplay between its lipophilic

Physicochemical Profile[2][3][5][6][7][8][9]

-

Structural Class:

-Keto Ester.[1][2][5][6] -

Key Moieties:

-

Lipophilic Domain: 4-Methylphenyl (p-Tolyl) ring.[1][2][3][6] Contributes to high

(Predicted ~3.0–3.[4][2][5][6]5) and -

Polar Domain: Ethyl ester and internal ketone.[4][2][5][6] These provide sites for dipole-dipole interactions and weak hydrogen bond acceptance (HBA), but lack hydrogen bond donors (HBD).[1][2][3][6]

-

-

Thermodynamic Implication: The molecule exhibits "Janus-like" solubility—highly soluble in non-polar aromatics and moderately polar aprotic solvents, but exhibiting steep solubility curves in polar protic solvents (alcohols), making the latter ideal for recrystallization.[4][2][3]

Part 2: Solvent Compatibility Matrix

The following data summarizes the solubility behavior of Ethyl 5-(4-methylphenyl)-5-oxovalerate based on dielectric constants (

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Strong dispersion forces ( | Reaction Solvent, Extraction |

| Aromatics | Toluene, Xylene | High (>300 mg/mL) | Reaction Solvent (Friedel-Crafts) | |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>250 mg/mL) | "Like dissolves like" (polar aprotic).[4][1][2][3][6] Good dipole matching. | Extraction, Chromatography |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Soluble at reflux; limited solubility at | Recrystallization |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Moderate | Dominated by dispersion forces.[4][3][5][6] The polar ketone/ester groups reduce miscibility compared to pure hydrocarbons.[4][5][6] | Anti-solvent, Wash solvent |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[4][2][3][5][6] High interfacial tension.[4][2][5][6] | Biphasic Extraction (Aqueous phase) |

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure process reliability, do not rely solely on literature values. Use the following protocols to validate solubility for your specific batch (purity affects solubility).

Protocol A: Gravimetric Solubility Determination (High Precision)

Use this for establishing the critical parameters for crystallization yield.[2][3]

-

Preparation: Weigh 500 mg of Ethyl 5-(4-methylphenyl)-5-oxovalerate into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 250

L increments while maintaining the vial at the target temperature (e.g., -

Equilibration: Vortex for 30 seconds after each addition.

-

Endpoint Detection: Continue until the solid is fully dissolved (solution becomes clear).

-

Calculation:

[4][2][3][6] -

Validation: If

, repeat with a lower mass to reduce error.

Protocol B: Van't Hoff Solubility Plotting (Thermodynamic)

Use this to determine the Metastable Zone Width (MSZW) for crystallization.[2][3]

-

Prepare saturated solutions at

, -

Plot

vs. -

Linearity Check: A linear plot indicates ideal behavior.[4][2][5][6] Deviations suggest polymorph transitions or oiling-out phenomena (common in keto-esters).[1][2][3][6]

Part 4: Process Optimization & Visualization

Workflow 1: Solubility Determination Decision Tree

This diagram outlines the logical flow for determining solubility based on the physical state of the material (Solid vs. Oil).

Figure 1: Decision matrix for characterizing the solubility of Ethyl 5-(4-methylphenyl)-5-oxovalerate based on its physical state.

Workflow 2: Solvent Selection for Synthesis vs. Purification

This diagram guides the selection of solvents based on the intended unit operation.

Figure 2: Strategic solvent selection guide for reaction medium versus purification stages.

Part 5: Critical Process Considerations

-

Oiling Out (Liquid-Liquid Phase Separation):

-

Risk: As a keto-ester, this compound may form a "oily" second phase rather than crystallizing during cooling, especially in solvent mixtures like Ethanol/Water.[4][1][2][3]

-

Mitigation: Use a "seeding" protocol.[4][2][5][6] Cool the solution slowly to the metastable zone and add seed crystals of pure Ethyl 5-(4-methylphenyl)-5-oxovalerate. Avoid rapid addition of water (anti-solvent).[4][2][3][5][6]

-

-

Green Chemistry Substitutions:

-

Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran) for extractions. 2-MeTHF is derived from renewable resources and offers cleaner phase separations due to lower water miscibility compared to THF.[1][2][3][6]

-

Replace Toluene with Anisole if higher boiling points are acceptable for the reaction step.[4][5][6]

-

-

Stability:

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 5-(4-methylphenyl)-5-oxovalerate (Analogous Structures). Retrieved from .[4][2][3][5][6]

-

ChemicalBook. Ethyl 5-oxo-5-[(4-pyrrolidinomethyl)phenyl]valerate and related Keto-Esters Properties. Retrieved from .[4][2][3][5][6]

-

Fluorochem. Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate Product Data. Retrieved from .[4][2][3][5][6]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[4][1][2][3][5][6] (Standard reference for solvent polarity scales cited in rationale).

-

Santa Cruz Biotechnology. 5-(4-Methylphenyl)-5-oxovaleric acid (Parent Acid) Physicochemical Data.[1][2][3][6][7][8] Retrieved from .[4][2][3][5][6]

Sources

- 1. CAS 833-85-2 | 5-(4-Methylphenyl)-5-oxovaleric acid - Synblock [synblock.com]

- 2. ETHYL 5-OXO-5-[(4-PYRROLIDINOMTHYL)PHENYL]VALERATE | 898777-10-1 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-(4-Ethylphenyl)-5-oxovaleric acid | CAS 34670-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 5-(4-Methylphenyl)-5-oxovaleric acid | CAS 833-85-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Strategic Chemistry of 5-Aryl-5-Oxovalerates: From Friedel-Crafts Origins to Blockbuster Therapeutics

Abstract

This technical guide provides a comprehensive analysis of 5-aryl-5-oxovalerate derivatives (also known as 4-aroylbutyric acids), a class of versatile intermediates critical to modern pharmaceutical synthesis. Moving beyond standard textbook descriptions, this document focuses on the practical execution of Friedel-Crafts acylation using glutaric anhydride, the mechanistic nuances of regioselectivity, and the downstream transformation of these scaffolds into high-value targets such as the cholesterol absorption inhibitor Ezetimibe and bioactive pyridazinones.

Part 1: The Synthetic Core – Friedel-Crafts Acylation[1]

The foundational entry into the 5-aryl-5-oxovalerate chemical space is the aluminum chloride-mediated ring opening of glutaric anhydride by an aromatic nucleophile. While conceptually simple, the industrial and laboratory execution requires strict control over thermodynamics and stoichiometry to prevent polymerization or bis-acylation.

Mechanistic Causality & Stoichiometry

Unlike succinic anhydride, glutaric anhydride forms a six-membered transition state during the acylium ion formation, which is entropically less favorable than the five-membered analog but thermodynamically stable once opened.

-

The AlCl₃ Requirement: A strict 2.2 equivalents of AlCl₃ is mandatory.[1]

-

Eq 1: Coordinates with the anhydride carbonyl to facilitate ring opening.

-

Eq 2: Complexes with the resulting ketone product (a strong Lewis base), deactivating the catalyst.

-

Excess (0.2): Compensates for adventitious moisture and ensures kinetic driving force.

-

-

Solvent Selection:

-

Dichloromethane (DCM): Preferred for small-to-medium scale due to ease of workup and low boiling point.

-

Nitrobenzene: Used in high-temperature industrial processes to solubilize the AlCl₃-complex, though difficult to remove.

-

The "Self-Validating" Protocol

A robust protocol must include checkpoints that confirm the reaction's progress without needing constant sampling.

Protocol: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid Target: Precursor for Ezetimibe synthesis.[2]

-

Setup: Flame-dry a 500 mL three-neck flask. Equip with an N₂ inlet, addition funnel, and a gas trap (HCl evolution).

-

Activation: Charge AlCl₃ (29.3 g, 220 mmol) and dry DCM (100 mL). Cool to 0°C. Checkpoint: The suspension should be milky but free of large clumps.

-

Reagent Formation: Add glutaric anhydride (11.4 g, 100 mmol) portion-wise. Stir for 20 min. Mechanism: Formation of the acylium-aluminate complex.

-

Acylation: Add Fluorobenzene (10.6 g, 110 mmol) dropwise over 30 minutes. Maintain internal temp < 5°C.

-

Why? Fluorobenzene is deactivated relative to benzene; controlling temperature prevents isomerization or poly-alkylation.

-

-

Reaction: Warm to RT and stir for 4 hours. Visual Check: The mixture will turn from yellow to a dark orange/red viscous oil (the Friedel-Crafts complex).

-

Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of ice (200 g) and Conc. HCl (50 mL).

-

Safety: The hydrolysis of the Al-complex is highly exothermic.

-

-

Isolation: Extract with DCM (3x), wash with brine, dry over Na₂SO₄. Recrystallize from Toluene/Hexane.

-

Expected Yield: 85-92%.

-

Melting Point: 144-146°C.

-

Part 2: Divergent Transformations

Once synthesized, the 5-aryl-5-oxovalerate backbone serves as a "chemical switchboard." The presence of a ketone at C5 and a carboxylic acid at C1 allows for selective cyclization or asymmetric reduction.

Pathway A: The Ezetimibe Route (Asymmetric Reduction)

The most commercially significant application of this scaffold is the synthesis of Ezetimibe. The ketone is enantioselectively reduced to a chiral alcohol, which then directs the formation of the beta-lactam ring.

-

Key Reagent: CBS-Oxazaborolidine catalyst (Corey-Bakshi-Shibata).

-

Process: The ketone is reduced to the (S)-alcohol. This chiral center is preserved and dictates the stereochemistry of the final drug.

Pathway B: Heterocycle Formation (Pyridazinones)

Reaction with hydrazine hydrate effects a double condensation—first forming the hydrazone, then cyclizing with the carboxylic acid to form a 4,5-dihydropyridazin-3(2H)-one ring. These derivatives are potent vasodilators and platelet aggregation inhibitors.

Pathway C: Intramolecular Cyclization (Tetralones)

Reduction of the ketone (Wolff-Kishner) followed by intramolecular Friedel-Crafts acylation (using PPA or SOCl₂/AlCl₃) yields 1-tetralones, precursors to naphthalene derivatives.

Part 3: Visualization of Chemical Logic

Reaction Mechanism: Friedel-Crafts Acylation

The following diagram illustrates the activation of glutaric anhydride and the electrophilic attack on the aromatic ring.

Caption: Step-wise activation and substitution pathway for the synthesis of aroylbutyric acids.

The Ezetimibe Synthesis Pathway

This workflow highlights the critical role of the 5-aryl-5-oxovalerate intermediate in drug development.

Caption: The critical role of the oxovalerate scaffold in the asymmetric synthesis of Ezetimibe.

Part 4: Data Summary & Comparative Metrics

The following table consolidates experimental data for common derivatives synthesized via this protocol.

| Derivative (Ar-Group) | Catalyst | Solvent | Temp (°C) | Yield (%) | Melting Point (°C) | Primary Application |

| Phenyl | AlCl₃ | DCM | 0 -> 25 | 88% | 125-127 | General Intermediate |

| 4-Fluorophenyl | AlCl₃ | DCM | 0 -> 25 | 91% | 144-146 | Ezetimibe Precursor |

| 4-Chlorophenyl | AlCl₃ | Nitrobenzene | 50 | 82% | 152-154 | Agrochemicals |

| 4-Methoxyphenyl | SnCl₄ | DCM | -10 | 75% | 138-140 | Labile Substrates |

Note: Electron-rich substrates (Methoxyphenyl) require milder Lewis acids (SnCl₄) to prevent demethylation or polymerization.

References

-

Friedel-Crafts Acylation Mechanism & Glutaric Anhydride : Title: "Reaction of Glutaric Anhydride with Aromatic Compounds" Source: Vaia.com / Organic Chemistry Resources URL:[Link]

- Title: "Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (US20050250961A1)

-

Pyridazinone Derivatives : Title: "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives" Source: Der Pharma Chemica URL:[Link]

-

Biological Activity of Oxazole Derivatives : Title: "Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives" Source: PubMed / Chem Pharm Bull URL:[Link]

Sources

Thermodynamic Stability of Ethyl 5-(4-methylphenyl)-5-oxovalerate: A Process Engineering Perspective

Topic: Thermodynamic Stability of Ethyl 5-(4-methylphenyl)-5-oxovalerate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS Registry Number implied via acid precursor 833-85-2) represents a specific class of

For process scientists, "stability" is not a single number but a multidimensional surface involving hydrolysis, oxidation, and thermal degradation. This guide deconstructs the thermodynamic profile of this molecule, providing a roadmap for its handling, storage, and reaction integration.

Physicochemical & Thermodynamic Profile

Before addressing stability, we must establish the baseline properties. As experimental values for this specific ester are sparse in public registries, the following data are derived from high-fidelity structure-property relationship (SPR) models and homologous series analysis.

Table 1: Calculated Physicochemical Properties

| Property | Value (Estimated/Derived) | Process Implication |

| Molecular Formula | -- | |

| Molecular Weight | 234.29 g/mol | -- |

| Physical State | Viscous Liquid / Low-Melting Solid | Requires mild heating for transfer; potential for supercooling. |

| Boiling Point | 340–360°C (at 760 mmHg) | High thermal latency; amenable to high-vac distillation. |

| LogP | 3.2 – 3.8 | Highly lipophilic; poor aqueous solubility; requires organic co-solvents (MeCN, DCM) for analysis. |

| pKa (Conjugate Acid) | ~ -6 (Ketone oxygen), ~25 ( | Ketone protonation requires strong acid; enolization is slow but possible. |

| Flash Point | >110°C | Low flammability risk under standard ambient conditions. |

Thermodynamic Stability Analysis

The thermodynamic stability of Ethyl 5-(4-methylphenyl)-5-oxovalerate is governed by three primary vectors: Hydrolytic , Oxidative , and Thermal .

Hydrolytic Stability (The Ester Linkage)

The ethyl ester at the C1 position is the most thermodynamically vulnerable point in aqueous environments.

-

Mechanism: Nucleophilic acyl substitution (

mechanism under basic conditions, -

Thermodynamics: The hydrolysis reaction is exergonic (

). The equilibrium heavily favors the carboxylic acid (5-(4-methylphenyl)-5-oxovaleric acid) and ethanol in the presence of water. -

Kinetics: At neutral pH (pH 7), the rate is negligible due to the high activation energy of water acting as a nucleophile. However, shifts to pH < 4 or pH > 9 dramatically accelerate degradation.

Oxidative Stability (The Benzylic Position)

The p-tolyl methyl group is a site of potential oxidative degradation.

-

Susceptibility: Benzylic C-H bonds have lower bond dissociation energy (BDE ~85-90 kcal/mol) compared to aliphatic C-H bonds (~98 kcal/mol).

-

Pathway: In the presence of radical initiators or high oxygen tension at elevated temperatures, the methyl group can oxidize to an aldehyde or carboxylic acid (terephthalic acid derivative).

-

Mitigation: Store under inert atmosphere (Nitrogen/Argon) to prevent auto-oxidation over long-term storage.

Thermal Stability & Conjugation

-

Aryl Ketone Stability: The carbonyl at C5 is conjugated with the aromatic ring. This resonance stabilization (

4-6 kcal/mol) makes the ketone significantly more robust than an isolated aliphatic ketone. It resists thermal decarbonylation up to >250°C. -

Retro-Claisen Risk: Low. Being a

-keto ester (1,5-relationship), it lacks the structural motif for facile decarboxylation common in

Degradation Pathways & Visualization

Understanding the breakdown is critical for setting "Stop/Go" criteria in synthesis.

Figure 1: Primary degradation pathways including hydrolysis, benzylic oxidation, and Norrish Type II photocyclization.[1][2][3]

Experimental Protocols for Stability Validation

To validate the thermodynamic boundaries of your specific lot, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine the shelf-life and handling windows.

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

-

Conditions:

-

Acid Stress: Add 0.1 N HCl, hold at 60°C for 4 hours.

-

Base Stress: Add 0.1 N NaOH, hold at ambient for 1 hour (Ester is base-labile).

-

Oxidative Stress: Add 3%

, hold at ambient for 24 hours. -

Thermal Stress: Neat sample at 80°C for 24 hours.

-

-

Analysis: Analyze via HPLC-UV (254 nm for aryl ring).

-

Pass Criteria: >99.0% purity retention for Thermal; <5% degradation for Oxidative.

-

Note: Expect rapid degradation in Base (saponification).

-

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Define safe processing temperatures (e.g., for distillation).

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Method:

-

Ramp 10°C/min from 25°C to 300°C under

purge.

-

-

Interpretation:

-

Endotherm: Melting point (if solid).

-

Exotherm: Decomposition onset. Critical Safety Limit: Do not process within 50°C of the onset temperature (

). -

Mass Loss (TGA): If mass loss occurs before the exotherm, it indicates volatility (boiling) rather than decomposition.

-

Process Engineering & Handling Implications

Based on the thermodynamic profile, the following operational parameters are established:

Table 2: Operational Control Strategy

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2–8°C (Refrigerated) | Minimizes Arrhenius rates for slow hydrolysis or oxidation. |

| Atmosphere | Dry Nitrogen/Argon | Prevents moisture ingress (hydrolysis) and oxygen (benzylic oxidation). |

| Reaction Solvent | Anhydrous THF, DCM, or Toluene | Avoid protic solvents (MeOH/EtOH) with strong bases to prevent transesterification. |

| Work-up pH | Maintain pH 4 – 8 | Avoids the rapid hydrolysis windows of the ester. |

| Light Exposure | Amber Glassware | Aromatic ketones are photo-active; prevents Norrish Type I/II degradation. |

Synthesis & Logical Flow

The thermodynamic stability of the product is often determined by the purity of its synthesis. The standard route utilizes the Friedel-Crafts acylation, which is thermodynamically driven.

Figure 2: Synthetic logic flow. Note that the esterification step is an equilibrium process; thermodynamic stability of the target relies on the removal of water to prevent the reverse reaction.

References

- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on aryl ketone synthesis thermodynamics).

-

Hydrolysis Kinetics of Esters : Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (General principles for ester hydrolysis rates).

- Photochemistry of Aromatic Ketones: Turro, N. J. Modern Molecular Photochemistry. University Science Books. (Mechanistic grounding for Norrish Type I/II instability in aryl ketones).

-

PubChem Compound Summary : 5-(4-Methylphenyl)-5-oxovaleric acid (Precursor). PubChem Identifier: CID 122185. Link

-

Safety & Handling : Fisher Scientific Safety Data Sheet (Generic Ethyl Ester/Aryl Ketone Handling). Link (General safety protocols for lipophilic esters).

Sources

Methodological & Application

Synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate via Friedel-Crafts acylation

Application Note: Scalable Synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate

Executive Summary

This guide details a robust, two-stage protocol for the synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate , a critical intermediate often employed in the synthesis of PPAR agonists, histone deacetylase (HDAC) inhibitors, and metabolic probes.

Unlike standard textbook descriptions, this protocol prioritizes process scalability and purity . We utilize a Friedel-Crafts acylation of toluene with glutaric anhydride, followed by a high-yield Fischer esterification . This route avoids the use of unstable acid chlorides and expensive chromatographic purifications in the early stages, relying instead on acid-base extraction logic for intermediate purification.

Retrosynthetic Logic & Pathway

The synthesis is designed to exploit the high para-selectivity of toluene acylation due to steric hindrance, ensuring the 4-methyl isomer is the dominant product.

Figure 1: Retrosynthetic disconnection showing the two-stage assembly via a stable carboxylic acid intermediate.

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 5-(4-methylphenyl)-5-oxovaleric acid.

Principle: The reaction utilizes anhydrous Aluminum Chloride (

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Glutaric Anhydride | Electrophile Source | 1.0 | Solid, moisture sensitive. |

| Toluene | Substrate & Solvent | 5.0 - 10.0 | Large excess acts as solvent and heat sink. |

| Aluminum Chloride ( | Lewis Acid Catalyst | 2.2 - 2.5 | Anhydrous required. >2 eq needed as product complexes with Al. |

| HCl (conc.) | Quenching Agent | N/A | For breaking Al-complex during workup. |

Detailed Protocol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF). Equip with a mechanical stirrer (overhead preferred for slurry handling), a pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube or -

Solvent Charge: Charge Toluene (100 mL for 20g scale of anhydride) into the flask. Cool to 0–5°C using an ice bath.[1]

-

Catalyst Addition: Add anhydrous

(2.2 equiv) portion-wise over 15 minutes. Caution: Exothermic. Ensure internal temp < 10°C. -

Electrophile Addition: Dissolve Glutaric Anhydride (1.0 equiv) in warm Toluene (minimal volume) or add as a solid in small portions.

-

Expert Insight: Adding the anhydride to the Lewis acid slurry ensures a high concentration of active catalyst, promoting faster initiation and preventing anhydride polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to 50–60°C for 3–4 hours.

-

Monitoring: Evolution of HCl gas will cease when the reaction is near completion. TLC (50:50 Hexane/EtOAc) should show consumption of anhydride.

-

-

Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly into a beaker containing 200g crushed ice and 30 mL conc. HCl. Vigorous stirring is required to hydrolyze the aluminum complex.

Purification (Acid-Base Workup)

This step avoids column chromatography by leveraging the acidity of the intermediate.

-

Separate the organic layer (Toluene).

-

Extraction: Extract the organic layer with 10%

or -

Precipitation: Carefully acidify the combined aqueous extracts with conc. HCl to pH ~2. The product, 5-(4-methylphenyl)-5-oxovaleric acid , will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Typical Yield: 75–85%.

-

Melting Point: 128–130°C.

-

Stage 2: Fischer Esterification

Objective: Conversion to Ethyl 5-(4-methylphenyl)-5-oxovalerate. Principle: Acid-catalyzed equilibrium reaction shifting towards the ester by using ethanol as the solvent (excess).

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Keto-Acid Intermediate | Substrate | 1.0 | From Stage 1. |

| Ethanol (Absolute) | Reagent & Solvent | 10.0+ | Use anhydrous to drive equilibrium. |

| Sulfuric Acid ( | Catalyst | 0.1 - 0.2 | Conc. (98%). |

Detailed Protocol

-

Setup: In a 250 mL RBF, dissolve the Keto-Acid (from Stage 1) in Absolute Ethanol (approx. 5 mL per gram of acid).

-

Catalyst: Add conc.

(catalytic amount, ~0.5 mL for 10g scale) dropwise. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Workup:

-

Concentrate the mixture on a rotary evaporator to remove excess ethanol (recycle if possible).

-

Dissolve the oily residue in Diethyl Ether or Ethyl Acetate (50 mL).

-

Wash with Saturated

(2 x 30 mL) to remove any trace acid/catalyst. -

Wash with Brine (1 x 30 mL), dry over anhydrous

, and filter.

-

-

Final Purification:

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the "Base Extraction" purification strategy in Stage 1.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Moisture in | Use fresh, yellow/grey anhydrous |

| Polyacylation | High concentration of acylating agent. | Ensure Toluene is in large excess (acting as solvent). Keep temp < 60°C. |

| Emulsions during Workup | Aluminum salts not fully hydrolyzed. | Increase volume of HCl during quench; filter through Celite if necessary. |

| Incomplete Esterification | Water accumulation in reaction. | Use anhydrous Ethanol. For large scales, use a Dean-Stark trap with Benzene/Toluene azeotrope (though pure EtOH reflux is usually sufficient). |

References

-

Friedel-Crafts Acylation with Glutaric Anhydride

-

Fischer Esterification Protocols

-

Synthesis of 5-Phenylvaleric Acid Derivatives

-

BenchChem Application Note. "Synthesis of 5-Phenylvaleric Acid and Its Derivatives." Link

-

-

Mechanistic Insight (Acylium Ions)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Application Note: High-Purity Utilization of Ethyl 5-(4-methylphenyl)-5-oxovalerate in Drug Discovery

[1]

Executive Summary & Molecule Profile

Ethyl 5-(4-methylphenyl)-5-oxovalerate represents a critical "linchpin" intermediate in the synthesis of 7-membered fused ring systems (Benzosuberones) and Zinc-Binding Groups (ZBGs) for epigenetic therapies.[1]

Structurally, it offers two distinct reactive handles:

-

The C5-Ketone: A gateway for asymmetric reduction or nucleophilic addition, essential for chiral alcohol synthesis.

-

The Ethyl Ester: A labile group ready for hydrolysis to the free acid (for cyclization) or direct amidation (for hydroxamic acid synthesis).

Key Pharmaceutical Applications

| Application Domain | Target Scaffold/Drug Class | Mechanism of Action |

| Epigenetics | HDAC Inhibitors (Hydroxamates) | The 5-carbon linker provides optimal depth for the Zinc-binding pocket of HDAC6/8 isoforms [1].[1] |

| Oncology | Benzosuberones (via Cyclization) | Precursors to Colchicine-site tubulin inhibitors and p38 MAP Kinase inhibitors [2].[1] |

| Metabolic Disease | Lipophilic tails for PPAR agonists (similar to Gemfibrozil analogs).[1] |

Strategic Chemical Pathways (Logic & Flow)

The utility of this intermediate is best understood through its divergent synthesis capabilities. The diagram below illustrates the decision tree for a medicinal chemist.

Figure 1: Divergent synthesis platform. Pathway A leads to epigenetic modulators; Pathway B accesses the benzosuberone ring system, distinct from the 6-membered tetralones derived from succinic analogs.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Benzosuberone Scaffold

Context: Unlike 4-carbon chains that form Tetralones, this 5-carbon valerate chain cyclizes to form Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one).[1] This 7-membered ring is a privileged structure in tubulin polymerization inhibitors .[1]

Step 1: Reduction to 5-(4-methylphenyl)valeric acid

Rationale: The keto group must be removed to prevent side reactions during cyclization unless a specific keto-benzosuberone is desired.[1]

Reagents:

-

Substrate: Ethyl 5-(4-methylphenyl)-5-oxovalerate (1.0 eq)[1]

-

Hydrazine Hydrate (80%) (5.0 eq)[1]

-

KOH (4.0 eq)[1]

-

Solvent: Diethylene Glycol (DEG)[1]

Methodology:

-

Setup: Charge a 3-neck flask with substrate, hydrazine hydrate, and DEG.

-

Hydrazone Formation: Heat to 100°C for 2 hours. Checkpoint: Monitor disappearance of ketone C=O via IR (approx. 1680 cm⁻¹).

-

Wolff-Kishner Reduction: Add KOH pellets. Install a Dean-Stark trap.

-

Temperature Ramp: Raise temperature to 195-200°C. Distill off water/excess hydrazine until internal temp reaches 200°C.

-

Reflux: Maintain at 200°C for 4 hours.

-

Workup: Cool to room temperature. Dilute with water (5 volumes). Acidify with 6N HCl to pH 2.

-

Isolation: Extract with Ethyl Acetate (3x).[1] Dry over MgSO₄. Concentrate to yield 5-(4-methylphenyl)valeric acid (Expected Yield: >85%).

Step 2: Intramolecular Cyclization

Rationale: Polyphosphoric Acid (PPA) is preferred over AlCl₃ for this step to minimize intermolecular polymerization and ensure high regioselectivity (ortho to the alkyl chain).

Methodology:

-

Activation: Heat PPA (10g per 1g substrate) to 70°C under N₂.

-

Addition: Add 5-(4-methylphenyl)valeric acid slowly to the stirring PPA.

-

Cyclization: Heat to 100°C for 3 hours. Color Change: Mixture will turn deep reddish-brown.[1]

-

Quench: Pour the hot mixture onto crushed ice (carefully!). Stir for 30 mins to hydrolyze polyphosphates.

-

Extraction: Extract the turbid aqueous layer with Toluene.[2]

-

Purification: Wash organic layer with 10% NaHCO₃ (removes unreacted acid).

-

Result: Evaporation yields 2-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

Protocol B: Synthesis of HDAC Inhibitor Precursors (Hydroxamates)

Context: The 5-carbon spacer in the starting material is ideal for bridging the hydrophobic tunnel of Histone Deacetylase (HDAC) enzymes.

Reagents:

-

Substrate: Ethyl 5-(4-methylphenyl)-5-oxovalerate[1]

-

Hydroxylamine Hydrochloride (NH₂OH[1]·HCl)

-

KOH (Methanolic solution)[1]

Methodology:

-

Preparation: Prepare a fresh solution of Hydroxylamine (from NH₂OH·HCl + KOH in MeOH, filter off KCl precipitate).

-

Coupling: Add the substrate (ethyl ester) to the hydroxylamine solution at 0°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Validation: Monitor by TLC (EtOAc:Hexane). The ester spot (high Rf) should disappear; the hydroxamic acid spot (low Rf, stains red with FeCl₃) should appear.

-

Isolation: Acidify carefully with 1N HCl to pH 6. Extract with EtOAc.

-

Crystallization: Recrystallize from EtOH/Water.

-

Product: N-hydroxy-5-(4-methylphenyl)-5-oxopentanamide .

Analytical Reference Data

To ensure "Trustworthiness" in your workflow, compare your isolated intermediates against these standard parameters.

| Parameter | Ethyl 5-(4-methylphenyl)-5-oxovalerate | 5-(4-methylphenyl)valeric acid | 2-Methyl-Benzosuberone |

| Physical State | Colorless to pale yellow oil | White crystalline solid | Pale yellow oil/solid |

| Boiling/Melting | BP: ~170°C (0.5 mmHg) | MP: 85-87°C | BP: ~140°C (0.5 mmHg) |

| Key IR Signal | 1735 cm⁻¹ (Ester), 1680 cm⁻¹ (Ketone) | 1705 cm⁻¹ (COOH) | 1675 cm⁻¹ (Conjugated Ketone) |

| ¹H NMR (CDCl₃) |

Troubleshooting & Optimization

-

Issue: Low yield in Friedel-Crafts cyclization (Protocol A, Step 2).

-

Cause: PPA viscosity prevents efficient mixing.

-

Solution: Add a co-solvent like Xylene (if using AlCl₃/acid chloride method) or increase PPA temperature to 80°C before addition.

-

-

Issue: Incomplete Hydroxamic Acid formation (Protocol B).

-

Cause: Moisture in the methanol competes with hydroxylamine.

-

Solution: Use anhydrous MeOH and freshly prepared NaOMe/NH₂OH.

-

Safety & Handling

-

Friedel-Crafts Reagents: Aluminum chloride and PPA are corrosive.[1] PPA hydrolysis is exothermic; add to ice slowly.

-

Hydrazine: Potentially carcinogenic.[1] Use strictly in a fume hood.

-

Storage: The ethyl ester is stable at 4°C. The hydroxamic acid derivatives are hygroscopic and should be stored under Argon at -20°C.[1]

References

-

Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Molecules, 20(3), 3898-3941. [1]

- Gupta, S., et al. (2018). "Benzosuberone derivatives: A synthetic and pharmacological review." Future Medicinal Chemistry. (Validates the 7-membered ring scaffold utility).

-

Organic Syntheses. "Friedel-Crafts Acylation using Glutaric Anhydride." Org.[2][3] Synth. Coll. Vol. 4, p. 884.[2] (Foundational chemistry for the backbone).

-

PubChem. "5-(4-Methylphenyl)-5-oxovaleric acid."[1] CID 15497666.

Application Note: Catalytic Hydrogenation of Ethyl 5-(4-methylphenyl)-5-oxovalerate

This Application Note is structured to guide researchers through the catalytic hydrogenation of Ethyl 5-(4-methylphenyl)-5-oxovalerate . It addresses the specific challenges of reducing a benzylic ketone positioned on a

Executive Summary & Strategic Overview

The hydrogenation of Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS: 138247-14-0 analog) is a pivotal transformation in the synthesis of

-

Target: Benzylic Ketone (C=O).

-

Off-Targets: Aromatic Ring (p-tolyl), Ester (ethyl), and the Benzylic C-O bond (susceptible to hydrogenolysis).

Depending on the desired pharmacophore, the reduction can be steered toward two distinct pathways:

-

Pathway A (Retention of Oxygen): Reduction to the secondary alcohol (Ethyl 5-hydroxy-5-(4-methylphenyl)valerate). This is often a precursor for chiral

-lactones. -

Pathway B (Deoxygenation): Hydrogenolysis to the methylene group (Ethyl 5-(4-methylphenyl)valerate). This is common in generating saturated aryl-alkyl linkers.

Reaction Pathway Diagram

The following decision tree illustrates the mechanistic divergence based on catalytic conditions.

Figure 1: Strategic divergence in the hydrogenation of

Critical Process Parameters (CPP)

Catalyst Selection Matrix

The choice of metal dictates the fate of the benzylic oxygen.

| Catalyst System | Primary Product | Mechanism Note | Recommendation |

| Pd/C (5-10%) | Alkane (Hydrogenolysis) | Palladium avidly cleaves benzylic C-O bonds, especially in acidic media or polar protic solvents. | Use for complete deoxygenation. |

| Raney Nickel | Alcohol (Racemic) | Less active toward hydrogenolysis under neutral conditions. Preserves the aromatic ring well. | Use for cost-effective alcohol synthesis. |

| PtO₂ (Adams) | Alcohol (Racemic) | High activity for ketones; lower tendency for hydrogenolysis than Pd. | Use for high-purity alcohol synthesis. |

| Ru-BINAP / TsDPEN | Chiral Alcohol | Homogeneous catalysis via metal-ligand bifunctional mechanism. | Gold Standard for drug intermediates requiring enantiopurity. |

Solvent Effects[1][2]

-

Ethanol/Methanol: Standard solvents.[1] Accelerate reaction rate but increase risk of transesterification if the ester group matches the solvent (Use Ethanol for Ethyl esters).

-

Acetic Acid: Promotes hydrogenolysis (C=O

CH -

Toluene/THF: Used for asymmetric hydrogenation to minimize background racemic reduction.

Experimental Protocols

Protocol A: Selective Reduction to Racemic Alcohol

Target: Ethyl 5-hydroxy-5-(4-methylphenyl)valerate Scope: General intermediate synthesis where stereochemistry is not critical.

Reagents:

-

Substrate: 10.0 g (approx. 38 mmol)

-

Catalyst: Raney Nickel (Active slurry, ~1.0 g) OR 5% Pt/C (0.5 g)

-

Solvent: Absolute Ethanol (100 mL)

-

Hydrogen Gas (Balloon or low pressure)

Procedure:

-

Safety Check: Raney Nickel is pyrophoric. Handle under water or ethanol; never let it dry in air.

-

Loading: In a 250 mL hydrogenation flask (Parr shaker or autoclave), charge the substrate dissolved in Ethanol.

-

Catalyst Addition: Carefully add the catalyst slurry under an inert atmosphere (Nitrogen purge).

-

Hydrogenation:

-

Purge the system 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 3 bar (45 psi) H

. -

Agitate at Room Temperature (20-25°C) . Note: Heating >40°C increases the risk of hydrogenolysis.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The ketone starting material (UV active) should disappear; the alcohol product is less polar.

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

-

Rinse the pad with Ethanol.

-

Concentrate the filtrate under reduced pressure (40°C, 20 mbar).

-

-

Validation:

H NMR should show a triplet/multiplet at

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: (R)- or (S)-Ethyl 5-hydroxy-5-(4-methylphenyl)valerate (>95% ee) Scope: High-value pharmaceutical intermediates.

Reagents:

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst) - 1 mol%

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Sodium Formate in Water/DCM.

-

Solvent: DCM or DMF.

Procedure:

-

Solution Prep: Dissolve substrate (5.0 g) in degassed DCM (25 mL).

-

Catalyst Charge: Add the Ruthenium complex (1 mol% relative to substrate).

-

Reductant Addition: Add the Formic Acid/TEA mixture (2.0 equivalents).

-

Reaction: Stir at 25-30°C for 12-24 hours. The evolution of CO

indicates reaction progress. -

Quench: Add water (20 mL) to separate phases. Extract aqueous layer with DCM.

-

Purification: Wash organics with sat. NaHCO

(to remove formic acid), brine, dry over Na -

Chiral Analysis: Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Protocol C: Hydrogenolysis to Methylene (Deoxygenation)

Target: Ethyl 5-(4-methylphenyl)valerate Scope: Synthesis of saturated aryl-alkyl linkers.

Reagents:

-

Catalyst: 10% Pd/C (1.0 g, 10 wt% loading)

-

Solvent: Acetic Acid (glacial) or Ethanol with 1% HCl.

-

Conditions: 50-60°C, 5 bar H

.

Procedure:

-

Dissolve substrate in Acetic Acid.

-

Add Pd/C.[3]

-

Hydrogenate at 60°C under 5 bar pressure.

-

Expert Insight: The benzylic alcohol forms first, then protonates and eliminates to a styrene-like intermediate, which is rapidly reduced to the alkane.

-

Stop Point: Monitor closely. Prolonged exposure at high temp may begin to reduce the aromatic ring (over-reduction).

Analytical Controls & Troubleshooting

In-Process Control (IPC) Data

| Parameter | Method | Acceptance Criteria | Corrective Action |

| Conversion | HPLC (Reverse Phase) | >98% Disappearance of Ketone | Increase pressure or add fresh catalyst. |

| Selectivity | HPLC / GC-MS | <2% Hydrogenolysis (for Alcohol path) | Lower temperature; Switch from Pd to Pt or Ni. |

| Enantiomeric Excess | Chiral HPLC | >95% ee | Check catalyst ligand purity; Lower reaction temp. |

| Ester Hydrolysis | <1% Acid formation | Ensure anhydrous solvents; Avoid strong bases. |

Troubleshooting "Stalled" Reactions

If the reaction stalls at 50-60% conversion:

-

Poisoning: Sulfur traces from the synthesis of the ketone (if Friedel-Crafts used impure reagents) can poison Pd/Pt. Solution: Treat substrate with activated carbon prior to hydrogenation.

-

Water: Excess water can inhibit activity in non-polar solvents. Solution: Add molecular sieves.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C vs PtO2 selectivity).

-

Clariant Catalysts. (2024). Hydrogenation Catalysts for Fine Chemicals.

-

TCI Chemicals. (2024). Catalytic Reduction Reagents and Protocols.

- Vertex AI Search. (2026). Consolidated Search Results on Aryl Ketone Hydrogenation.

Disclaimer: This protocol involves the use of hydrogen gas at pressure and pyrophoric catalysts. All operations must be performed in a certified fume hood with appropriate blast shielding and fire suppression equipment.

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Recrystallization of Ethyl 5-(4-methylphenyl)-5-oxovalerate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of Ethyl 5-(4-methylphenyl)-5-oxovalerate. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

I. Understanding the Fundamentals: Solvent Selection Strategy

Q1: What are the ideal characteristics of a recrystallization solvent for Ethyl 5-(4-methylphenyl)-5-oxovalerate?

A1: The perfect solvent for recrystallizing any compound, including Ethyl 5-(4-methylphenyl)-5-oxovalerate, hinges on a key principle: the compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility differential is the driving force for obtaining pure crystals upon cooling.

Beyond this primary characteristic, an ideal solvent should also:

-

Not react with the compound: The solvent must be chemically inert to Ethyl 5-(4-methylphenyl)-5-oxovalerate.

-

Dissolve impurities well at all temperatures or not at all: This allows impurities to either remain in the cooled solution (the mother liquor) or be removed by hot filtration.

-

Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate its evaporation from the final crystals.

-

Be non-toxic, inexpensive, and non-flammable: Safety and cost are always important practical considerations in a laboratory setting.

Q2: Based on the structure of Ethyl 5-(4-methylphenyl)-5-oxovalerate, what types of solvents should I start with?

A2: The principle of "like dissolves like" is a valuable starting point. Ethyl 5-(4-methylphenyl)-5-oxovalerate possesses both polar and non-polar characteristics:

-

Polar functionalities: The ketone and ester groups introduce polarity.

-

Non-polar functionalities: The aromatic tolyl group and the aliphatic ethyl chain are non-polar.

This dual nature suggests that solvents of intermediate polarity are likely to be good candidates. Extremely non-polar solvents like hexanes might not dissolve the compound even when hot, while highly polar solvents like water may fail to dissolve it at all. A good starting point would be to test alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate).[2]

Q3: How do I experimentally determine the best single solvent for recrystallization?

A3: A systematic approach is crucial. You will need small quantities of your crude Ethyl 5-(4-methylphenyl)-5-oxovalerate and a selection of potential solvents.

Experimental Protocol: Single Solvent Screening

-

Preparation: Place approximately 50-100 mg of your crude compound into several small test tubes.

-

Initial Solubility Test (Room Temperature): To each test tube, add a small amount (e.g., 0.5 mL) of a different solvent. Agitate the mixture and observe. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent.

-

Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils. Add the solvent dropwise until the solid just dissolves.

-

Cooling and Observation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form. The ideal solvent will yield a good quantity of crystals upon cooling.

This process is visually summarized in the workflow diagram below.

Caption: Workflow for Single Solvent Selection.

II. Advanced Technique: The Binary Solvent System

Q4: What if I can't find a suitable single solvent?

A4: If no single solvent meets the criteria, a binary solvent system (also known as a solvent-antisolvent or mixed solvent system) is an excellent alternative. This involves a pair of miscible solvents: one in which Ethyl 5-(4-methylphenyl)-5-oxovalerate is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1]

Q5: How do I choose a good binary solvent pair?

A5: The two solvents must be completely miscible with each other. Common and effective pairs include:

-

Ethanol/Water

-

Acetone/Water

-

Ethyl Acetate/Hexanes

-

Toluene/Hexanes

From your single-solvent screening, you may have already identified a "good" solvent (one that dissolves the compound readily) and a "poor" solvent.

Experimental Protocol: Binary Solvent Recrystallization

-

Dissolution: Dissolve the crude Ethyl 5-(4-methylphenyl)-5-oxovalerate in the minimum amount of the hot "good" solvent.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

-

Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

III. Troubleshooting Guide

Q6: My compound "oiled out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree. For a related compound, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, the melting point is in the range of 42-46 °C, which suggests that Ethyl 5-(4-methylphenyl)-5-oxovalerate may also have a relatively low melting point.

Here are some troubleshooting steps:

-

Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.

-

Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using more solvent.

-

Change Solvents: Select a solvent with a lower boiling point.

-

Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.

Q7: I have a very low recovery of my purified compound. How can I improve the yield?

A7: Low recovery can be due to several factors:

-

Using too much solvent: This is the most common reason. The compound will remain dissolved in the mother liquor even when cold. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

-

Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

-

Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Q8: No crystals are forming, even after cooling in an ice bath. What's wrong?

A8: This is likely due to either using too much solvent or the solution being supersaturated.

-

Reduce Solvent Volume: As mentioned above, evaporate some of the solvent to increase the concentration of your compound.

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inner surface of the flask. This creates nucleation sites for crystal growth.

-

Seeding: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystallization.

-

Below is a troubleshooting decision tree to guide you through these common issues.

Caption: Troubleshooting Decision Tree for Recrystallization.

IV. Data Summary

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Non-Polar | |||

| Hexanes | 69 | 1.9 | Good for rinsing non-polar impurities. Often used as an anti-solvent. |

| Toluene | 111 | 2.4 | Can be effective for aromatic compounds. High boiling point can be a disadvantage. |

| Intermediate Polarity | |||

| Diethyl Ether | 35 | 4.3 | Low boiling point can make it difficult to maintain a hot solution. |

| Ethyl Acetate | 77 | 6.0 | A good starting point for compounds with ester functionalities.[2] |

| Acetone | 56 | 21 | A versatile solvent, but its low boiling point requires careful handling. |

| 2-Propanol (Isopropanol) | 82 | 18 | A good alternative to ethanol. |

| Ethanol | 78 | 24 | A common and effective recrystallization solvent for moderately polar compounds. |

| Polar | |||

| Methanol | 65 | 33 | More polar than ethanol. |

| Water | 100 | 80 | Unlikely to be a good single solvent for this compound but is often used as an anti-solvent with alcohols or acetone. |

V. References

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemsrc. (2025, September 18). ETHYL 5-(4-NITROPHENYL)-5-OXOVALERATE | CAS#:898777-59-8. Retrieved from [Link]

-

Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Optimizing catalyst load for 5-(4-methylphenyl)-5-oxovalerate formation

Topic: Synthesis of 5-(4-methylphenyl)-5-oxovalerate

Status: Active | Ticket ID: FC-GLU-TOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Catalyst" Misnomer

Welcome to the technical support portal. If you are experiencing low yields or stalling reactions with 5-(4-methylphenyl)-5-oxovalerate, the issue is likely stoichiometry , not kinetics.

The Core Directive: When using Aluminum Chloride (

-

Theoretical Minimum Load: 2.0 Equivalents.

-

Recommended Optimization Range: 2.2 – 2.4 Equivalents.

Unlike Friedel-Crafts alkylation (truly catalytic), acylation with anhydrides poisons the catalyst. The first equivalent opens the anhydride ring (forming an aluminate with the carboxylic acid), and the second equivalent activates the carbonyl for the electrophilic attack. The product ketone then complexes with the aluminum, permanently removing it from the cycle until hydrolysis.

Standard Operating Procedure (SOP)

Use this baseline protocol to validate your reagents before optimization.

Reagents:

-

Toluene (Substrate & Solvent, or use DCM/Nitrobenzene as solvent)

-

Glutaric Anhydride (Acylating Agent)

- (Anhydrous, Granular/Powder)

Protocol:

-

Inert Atmosphere: Purge reactor with

. Moisture kills -

Solvation: Suspend 2.2 equiv. of

in dry Toluene (approx 5-10 volumes) at 0–5°C.-

Note: Toluene serves as both reactant and solvent here to drive Para-selectivity via concentration.

-

-

Controlled Addition: Add Glutaric Anhydride (1.0 equiv) portion-wise over 30–60 minutes.

-

Critical: Maintain internal temp <10°C to prevent isomerization.

-

-

Reaction Phase: Allow to warm to RT (20–25°C). Stir for 4–6 hours.

-

Observation: The mixture will darken and may become viscous (formation of the "Red Oil" complex).

-

-

Quench (The Danger Zone): Pour reaction mixture slowly onto ice/HCl. Do not add water to the reaction vessel.

Mechanism & Stoichiometry Visualization